甲基 2,3,4,6-四-O-苄基-α-D-甘露吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside” is a highly esteemed compound extensively employed across the biomedical sector . It assumes paramount importance as a fundamental constituent in the assembly of glycoconjugates owing to its meticulous chemical configuration and inherent characteristics .

Synthesis Analysis

The synthesis of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” involves manipulating only one type of a protecting group for a given substrate . The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride .

Molecular Structure Analysis

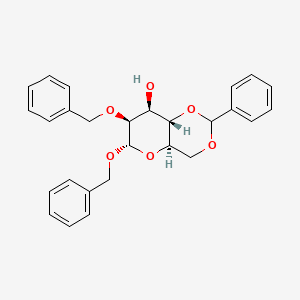

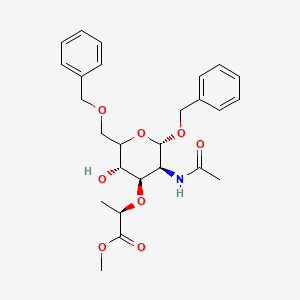

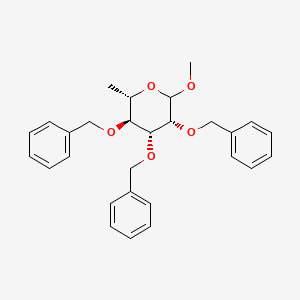

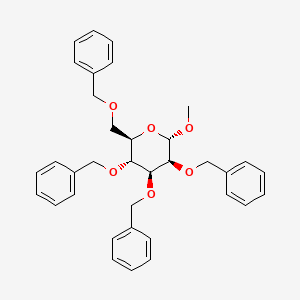

The molecular formula of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is C35H38O6 . It has an average mass of 554.673 Da and a monoisotopic mass of 554.266846 Da .

Chemical Reactions Analysis

The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride . This order is a correction of that previously reported .

Physical And Chemical Properties Analysis

“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” has a density of 1.187g/cm3 . Its boiling point is 656.857ºC at 760 mmHg . The compound has a flash point of 247.964ºC .

科学研究应用

Glycosylation Reactions

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside: is primarily used in glycosylation reactions, which are crucial for synthesizing complex carbohydrates . This process involves the attachment of a sugar molecule to another molecule, which can be another sugar, a protein, or a lipid. The compound serves as a glycosyl donor in the formation of glycosidic bonds, enabling the synthesis of diverse glycoconjugates.

Synthesis of Pharmaceutical Intermediates

The compound is an important intermediate in the synthesis of various pharmaceutical agents . Its protected form allows for selective deprotection and modification, which is essential for constructing the intricate molecular architecture of active pharmaceutical ingredients.

Carbohydrate-Based Drug Development

Due to its complex structure, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used in the development of carbohydrate-based drugs . These drugs play a significant role in targeting specific biological pathways and are used in the treatment of a wide range of diseases, including cancer and infectious diseases.

Research on Glycoconjugate Vaccines

This compound is utilized in the research and development of glycoconjugate vaccines . These vaccines work by linking a weak antigen to a strong antigen, thereby eliciting a more robust immune response. The compound’s ability to form stable glycosidic linkages is essential in this application.

Study of Carbohydrate-Protein Interactions

In biochemical research, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used to study carbohydrate-protein interactions . These interactions are fundamental to many biological processes, including cell signaling and immune response. The compound can be used to mimic the structure of natural carbohydrates in these interactions.

Material Science and Nanotechnology

The compound’s structural features make it suitable for applications in material science and nanotechnology . It can be used to modify surfaces or create carbohydrate-based materials with specific properties, such as biocompatibility or targeted drug delivery capabilities.

未来方向

The future directions of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. However, given its importance in the biomedical sector and its role in the assembly of glycoconjugates , it can be inferred that further research and development in this area could lead to significant advancements in biomedical applications.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)